NMDA Receptor Partial Untrapping: Memantine Exhibits 20% Dissociation vs. Full Trapping of Ketamine
Memantine exhibits partial untrapping from NMDA receptors following agonist removal, with approximately 20% of bound memantine molecules dissociating, whereas ketamine becomes fully trapped in nearly all receptors to which it was bound before agonist removal [1]. The dissociation of memantine from NR1/NR2A receptors after agonist removal follows an exponential time course with τ = 0.79 ± 0.32 s [2]. This differential trapping behavior arises from memantine's ability to bind a superficial 'non-trapping' site that ketamine cannot access, a distinction confirmed through patch-clamp recordings from recombinant human NMDA receptors expressed in HEK-293 cells [1].
| Evidence Dimension | Channel trapping behavior after agonist removal |
|---|---|
| Target Compound Data | Partial untrapping: ~20% dissociation; τ = 0.79 ± 0.32 s |
| Comparator Or Baseline | Ketamine: fully trapped (~0% dissociation) |
| Quantified Difference | Memantine: ~20% untrapped vs. Ketamine: 0% untrapped |
| Conditions | Recombinant human NR1/NR2A NMDA receptors, whole-cell patch-clamp recordings, agonist removal protocol |
Why This Matters
Partial untrapping correlates directly with memantine's favorable clinical tolerability profile and reduced psychotomimetic side effects compared to fully trapped antagonists, making it the appropriate selection for translational research where behavioral confounds must be minimized.
- [1] Kotermanski SE, Wood JT, Johnson JW. Memantine binding to a superficial site on NMDA receptors contributes to partial trapping. Journal of Physiology. 2009;587(19):4589-4604. View Source
- [2] Gilling KE, Jatzke C, Hechenberger M, Parsons CG. Potency, voltage-dependency, agonist concentration-dependency, blocking kinetics and partial untrapping of the uncompetitive N-methyl-d-aspartate (NMDA) channel blocker memantine at human NMDA (GluN1/GluN2A) receptors. Neuropharmacology. 2009;56(5):866-875. View Source
